Selective Calcium Antagonism: A Unique Profile Compared to Verapamil and Nifedipine
Caulophine exhibits calcium antagonism with a unique site of action. It significantly decreases intracellular free Ca2+ concentration and calcium release in cardiomyocytes in response to caffeine, but does not affect KCl-induced calcium influx at the same concentrations [1]. This is in contrast to L-type calcium channel blockers like verapamil and nifedipine, which inhibit calcium influx through voltage-gated channels activated by depolarization with agents such as KCl. This selective activity against caffeine-induced calcium release suggests a different mechanism, likely targeting calcium release from the sarcoplasmic reticulum rather than blocking L-type channels on the plasma membrane.
| Evidence Dimension | Effect on Caffeine-Induced Intracellular Ca2+ Concentration vs. KCl-Induced Calcium Influx |
|---|---|
| Target Compound Data | Significantly decreased total intracellular free Ca2+ and calcium release in response to caffeine; no effect on KCl-induced calcium influx. |
| Comparator Or Baseline | Verapamil / Nifedipine (L-type calcium channel blockers) |
| Quantified Difference | Target compound inhibits caffeine-stimulated Ca2+ release; comparators inhibit voltage-gated (KCl-stimulated) Ca2+ influx. Caulophine shows a qualitatively different site of action. |
| Conditions | Rat cardiomyocytes; caffeine or KCl stimulation; Fluo-3/AM for Ca2+ measurement. |
Why This Matters
This unique mechanism profile means caulophine cannot be substituted with a standard L-type calcium channel blocker for research on sarcoplasmic reticulum calcium handling or caffeine-induced stress pathways.
- [1] Si KW, Liu JT, He LC, Li XK, Gou W, Liu CH, Li XQ. Effects of caulophine on caffeine-induced cellular injury and calcium homeostasis in rat cardiomyocytes. Basic Clin Pharmacol Toxicol. 2010 Dec;107(6):976-81. doi: 10.1111/j.1742-7843.2010.00618.x. PMID: 20649558. View Source
